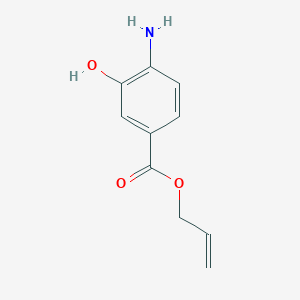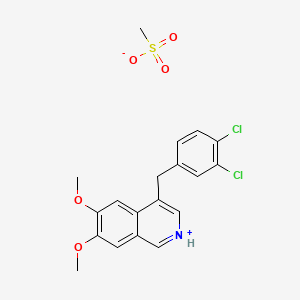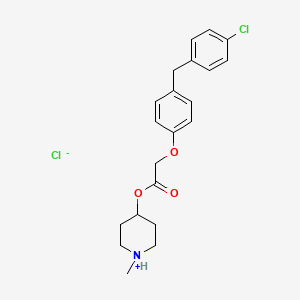
(E)-1-Chlorohex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Chlorohex-3-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the first carbon of a hexene chain. The “E” configuration indicates that the chlorine atom and the hydrogen atom on the double-bonded carbons are on opposite sides, giving the molecule a specific geometric structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-Chlorohex-3-ene can be synthesized through various methods, including:
Addition of Hydrogen Chloride to Hex-3-yne: This method involves the addition of hydrogen chloride (HCl) to hex-3-yne under controlled conditions to yield this compound.
Dehydrohalogenation of 1,2-Dichlorohexane: This process involves the elimination of hydrogen chloride from 1,2-dichlorohexane using a strong base like potassium hydroxide (KOH) in ethanol.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chlorination of hex-3-ene using chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-Chlorohex-3-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form alcohols or ethers.
Addition Reactions: The double bond in this compound can react with halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to form dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form epoxides or diols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Formation of hex-3-en-1-ol or hex-3-en-1-ether.
Addition: Formation of 1,2-dibromohexane or 1-bromohexane.
Oxidation: Formation of hex-3-ene-1,2-diol or hex-3-ene oxide.
Aplicaciones Científicas De Investigación
(E)-1-Chlorohex-3-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various functionalized alkenes and alkynes.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-Chlorohex-3-ene involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. Additionally, the double bond in this compound can participate in addition reactions, resulting in the formation of new products with different chemical properties.
Comparación Con Compuestos Similares
1-Chlorohexane: A saturated alkane with a chlorine atom attached to the first carbon. Unlike (E)-1-Chlorohex-3-ene, it lacks a double bond and exhibits different reactivity.
Hex-3-ene: An unsaturated alkene without a chlorine atom. It undergoes similar addition reactions but lacks the ability to participate in nucleophilic substitution reactions involving chlorine.
1-Bromohex-3-ene: Similar to this compound but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the difference in halogen properties.
Uniqueness: this compound is unique due to its specific geometric configuration (E) and the presence of both a chlorine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
63281-97-0 |
|---|---|
Fórmula molecular |
C6H11Cl |
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
(E)-1-chlorohex-3-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ |
Clave InChI |
ODDBBUZTMLEZBW-ONEGZZNKSA-N |
SMILES isomérico |
CC/C=C/CCCl |
SMILES canónico |
CCC=CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


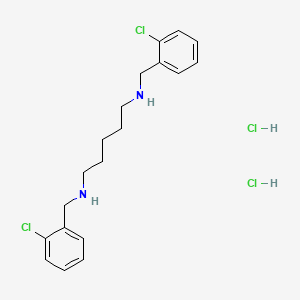
![Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13750514.png)
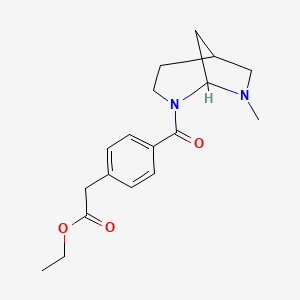
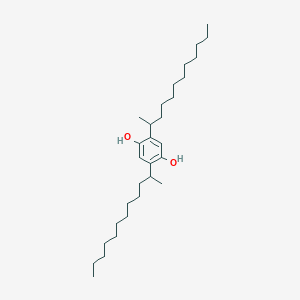


![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride](/img/structure/B13750540.png)

![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
